molecular formula C19H17NO2 B563776 1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone CAS No. 1076199-02-4

1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone

Cat. No.: B563776
CAS No.: 1076199-02-4
M. Wt: 291.35
InChI Key: AIZOFIUTSSIOBR-UHFFFAOYSA-N
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Description

1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone is an organic compound that belongs to the class of pyridones. Pyridones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyridone core with a methyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-benzyloxybenzaldehyde and 2-acetylpyridine.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The resulting intermediate is then cyclized under acidic conditions to form the pyridone ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The pyridone ring can be reduced to a pyridine derivative.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridone derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzyloxyphenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphth-2-ol: Similar in structure but with a methoxy group and a tetrahydronaphthalene core.

    1-(4-Benzyloxyphenyl)-3-methyl-1H-indole: Contains an indole ring instead of a pyridone ring.

Uniqueness

1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone is unique due to its specific substitution pattern and the presence of both a benzyloxy group and a pyridone ring. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-methyl-1-(4-phenylmethoxyphenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-15-7-12-19(21)20(13-15)17-8-10-18(11-9-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZOFIUTSSIOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652469
Record name 1-[4-(Benzyloxy)phenyl]-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-02-4
Record name 1-[4-(Benzyloxy)phenyl]-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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